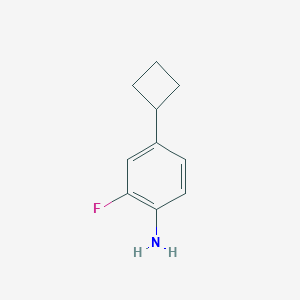

4-Cyclobutyl-2-fluoroaniline

Description

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

4-cyclobutyl-2-fluoroaniline |

InChI |

InChI=1S/C10H12FN/c11-9-6-8(4-5-10(9)12)7-2-1-3-7/h4-7H,1-3,12H2 |

InChI Key |

UPVQJAUHZOXUAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC(=C(C=C2)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Cyclobutyl-2-fluoroaniline with three fluoroaniline derivatives: 4-Fluoro-2-nitroaniline (), 2-fluoroaniline , and 4-methyl-2-fluoroaniline . Key differences arise from substituent effects on reactivity, solubility, and applications.

Table 1: Comparative Properties of Fluoroaniline Derivatives

Key Findings:

Electronic Effects: The nitro group in 4-Fluoro-2-nitroaniline is strongly electron-withdrawing, reducing electron density at the aromatic ring and increasing reactivity toward electrophilic substitution.

Steric and Solubility Profiles: The cyclobutyl group introduces significant steric hindrance compared to smaller substituents (e.g., -CH₃ or -NO₂). This may limit its utility in reactions requiring planar transition states but enhance selectivity in binding pocket interactions. The nitro derivative’s high polarity (logP ~1.2) contrasts with the cyclobutyl analog’s estimated logP of ~2.5, suggesting improved membrane permeability for the latter in drug design.

Thermal and Chemical Stability :

- Nitro-substituted anilines like 4-Fluoro-2-nitroaniline are prone to decomposition under reducing conditions (e.g., catalytic hydrogenation), yielding diamines. The cyclobutyl variant is expected to exhibit greater thermal stability due to the absence of labile nitro groups.

Synthetic Utility :

- 4-Fluoro-2-nitroaniline is primarily used as a precursor in dye and explosive synthesis, whereas this compound’s strained ring system could facilitate ring-opening reactions or serve as a scaffold for bioactive molecules (e.g., kinase inhibitors).

Preparation Methods

Fluorination of Chloronitrobenzene Precursors

A widely cited method involves fluorinating 4-cyclobutyl-2-chloronitrobenzene using potassium fluoride (KF) in the presence of a phase transfer catalyst (PTC). This approach, adapted from EP0001825A1, leverages solid-liquid phase transfer catalysis to replace chlorine with fluorine.

Procedure :

-

Step 1 : 4-Cyclobutyl-2-chloronitrobenzene is reacted with anhydrous KF and a quaternary ammonium PTC (e.g., tetrabutylammonium bromide) at 150–200°C for 6–12 hours.

-

Step 2 : The nitro group is reduced via hydrogenation using Pd/C (10 wt%) in methanol under H₂ (1 MPa) at 20–25°C for 3 hours.

Key Data :

Mechanism : The PTC facilitates fluoride ion transfer to the aromatic ring, enabling nucleophilic displacement of chlorine. Subsequent hydrogenation selectively reduces the nitro group without affecting the cyclobutyl or fluorine substituents.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling allows direct introduction of the cyclobutyl group to pre-fluorinated aniline derivatives.

Procedure :

-

Precursor : 4-Bromo-2-fluoroaniline is protected as its acetyl derivative to prevent catalyst poisoning.

-

Coupling : The protected bromo-aniline reacts with cyclobutylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/ethanol/H₂O mixture (3:1:1) at 80°C for 12 hours.

-

Deprotection : The acetyl group is removed via hydrolysis in 2M NaOH at reflux.

Key Data :

Challenges : Steric hindrance from the cyclobutyl group necessitates optimized ligand systems (e.g., SPhos) to enhance coupling efficiency.

Reductive Amination of Ketone Intermediates

Synthesis via Imine Reduction

This method constructs the amine group after introducing fluorine and cyclobutyl moieties.

Procedure :

-

Step 1 : 4-Cyclobutyl-2-fluorobenzaldehyde is condensed with ammonium acetate in ethanol to form the imine.

-

Step 2 : Sodium cyanoborohydride reduces the imine to the amine at pH 5–6 (acetic acid buffer).

Key Data :

Limitations : Requires pre-synthesized aldehyde, which may involve multi-step preparation.

Drawbacks : Low yields due to competing side reactions and thermal instability of intermediates.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, scalable | Requires nitro precursor | 52–98% |

| Suzuki Coupling | Modular, tolerant of steric bulk | Multi-step protection/deprotection | 70–78% |

| Reductive Amination | Avoids nitro intermediates | Limited substrate availability | 70–85% |

| Balz-Schiemann | Direct fluorine introduction | Low thermal stability | 45–60% |

Emerging Techniques

Q & A

Q. What are the optimal synthetic routes for preparing 4-Cyclobutyl-2-fluoroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the cyclobutyl and fluorine groups onto an aniline core. Key steps include:

- Cyclobutylation : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclobutyl group to a halogenated aniline precursor.

- Fluorination : Electrophilic fluorination using Selectfluor™ or Balz-Schiemann reactions.

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce nitro intermediates to amines.

Reaction conditions (temperature, solvent polarity, catalyst loading) critically affect yield and purity. For example, lower temperatures (0–5°C) during fluorination minimize side reactions .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Suzuki-Miyaura | 78 | 95 | Pd(PPh₃)₄, DMF, 80°C |

| Balz-Schiemann | 65 | 88 | NaNO₂, HF, 0°C |

| Catalytic Hydrogenation | 92 | 99 | H₂ (1 atm), Pd/C, EtOH |

Q. How can spectroscopic techniques (NMR, FT-IR, MS) characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environment; chemical shifts between -110 to -120 ppm indicate aromatic fluorine .

- ¹H NMR : Cyclobutyl protons appear as multiplet peaks at δ 2.5–3.5 ppm. Ortho-fluoro groups deshield adjacent protons, shifting aromatic signals upfield .

- FT-IR : N-H stretches (~3400 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) confirm functional groups.

- MS (EI) : Molecular ion peak at m/z 179 (C₁₀H₁₁FN) with fragmentation patterns indicating cyclobutyl cleavage .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models thermochemistry and electronic effects. Key applications:

- Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites; fluorine's electron-withdrawing effect directs electrophilic substitution to meta positions .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions in catalytic systems.

- Transition State Analysis : Simulates reaction pathways (e.g., cyclobutyl ring-opening) with activation energies validated against experimental kinetics .

Q. How can researchers resolve contradictions in observed reactivity across experimental conditions?

- Methodological Answer : Systematic variation and statistical modeling are critical:

- Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst) to identify dominant factors. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution rates by stabilizing intermediates .

- Multivariate Regression : Quantifies interactions between variables (e.g., solvent polarity × temperature) affecting yield.

- Replication Studies : Cross-validate results using independent synthetic routes (e.g., Grignard vs. cross-coupling) to isolate method-dependent artifacts .

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic Effects : Fluorine's -I effect deactivates the ring, directing substitution to less electron-deficient positions (meta to fluorine).

- Steric Hindrance : The bulky cyclobutyl group blocks para positions, favoring ortho/meta substitution in planar intermediates.

- Catalyst Design : Lewis acids (e.g., AlCl₃) polarize electrophiles, altering attack trajectories. For example, nitration under mild conditions yields 3-nitro derivatives .

Table 2 : Regioselectivity in Nitration

| Condition | Major Product (% Yield) | Regioselectivity Driver |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 3-Nitro (72%) | Electronic (-I effect) |

| Ac₂O/HNO₃, 40°C | 5-Nitro (65%) | Steric (cyclobutyl) |

Handling Data Contradictions

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?

- Methodological Answer : Apply conflict resolution frameworks from interdisciplinary studies:

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Pd catalysts outperform Ni in cross-coupling).

- Sensitivity Analysis : Test if small changes in ligand ratios or purity thresholds significantly alter outcomes.

- Error Propagation Models : Quantify uncertainty in kinetic measurements (e.g., Arrhenius plots with confidence intervals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.